molecular formula C8H7F2NO2 B1453307 Difluoro(6-methylpyridin-2-yl)acetic acid CAS No. 1215353-13-1

Difluoro(6-methylpyridin-2-yl)acetic acid

Cat. No.: B1453307
CAS No.: 1215353-13-1
M. Wt: 187.14 g/mol
InChI Key: OLQPPJOUCBAFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Difluoro(6-methylpyridin-2-yl)acetic acid is a chemical compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.15 g/mol It is characterized by the presence of a difluoro group and a methylpyridinyl moiety attached to an acetic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-methylpyridine with a difluoroacetic acid derivative under specific conditions to achieve the desired product . The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for difluoro(6-methylpyridin-2-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Difluoro(6-methylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of difluoro(6-methylpyridin-2-yl)acetic acid involves its interaction with molecular targets and pathways within biological systems. The difluoro and methylpyridinyl groups play a crucial role in its activity, influencing its binding affinity and specificity towards target molecules. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to difluoro(6-methylpyridin-2-yl)acetic acid include other fluorinated pyridine derivatives and acetic acid derivatives. Examples include:

Uniqueness

This compound is unique due to the presence of both difluoro and methylpyridinyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,2-difluoro-2-(6-methylpyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-5-3-2-4-6(11-5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQPPJOUCBAFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Difluoro(6-methylpyridin-2-yl)acetic acid
Reactant of Route 2
Difluoro(6-methylpyridin-2-yl)acetic acid
Reactant of Route 3
Difluoro(6-methylpyridin-2-yl)acetic acid
Reactant of Route 4
Difluoro(6-methylpyridin-2-yl)acetic acid
Reactant of Route 5
Difluoro(6-methylpyridin-2-yl)acetic acid
Reactant of Route 6
Difluoro(6-methylpyridin-2-yl)acetic acid

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